1-[4-(Isopropylsulfonyl)phenyl]hydrazine
Description
Properties
IUPAC Name |
(4-propan-2-ylsulfonylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(2)14(12,13)9-5-3-8(11-10)4-6-9/h3-7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYOZYJYOLXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization Chemistry of 1 4 Isopropylsulfonyl Phenyl Hydrazine
Reactivity of the Hydrazine (B178648) Moiety
The synthetic utility of 1-[4-(isopropylsulfonyl)phenyl]hydrazine is dominated by the chemistry of the hydrazine group (-NHNH2). This functional group possesses two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones) to Form Hydrazones
A fundamental reaction of hydrazines is their condensation with carbonyl compounds. This compound readily reacts with aldehydes and ketones in an acid-catalyzed condensation reaction to form the corresponding hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. rsc.orgmdpi.com The resulting hydrazones are often stable, crystalline compounds and serve as crucial intermediates for subsequent cyclization reactions. rsc.org
The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the hydrazone. The presence of the electron-withdrawing isopropylsulfonyl group on the phenyl ring can influence the reaction rate and the stability of the resulting hydrazone.
A representative condensation reaction is the formation of a phenylhydrazone, which is the initial step in the well-known Fischer indole (B1671886) synthesis. rsc.orgnih.gov
Table 1: Illustrative Condensation of a Substituted Phenylhydrazine (B124118) with a Ketone
| Reactant 1 | Reactant 2 | Product | Catalyst | Reference |
| Phenylhydrazine | Acetophenone | Acetophenone phenylhydrazone | Acid |
Nucleophilic Reactivity and Additions
The hydrazine moiety is inherently nucleophilic due to the lone pairs of electrons on the nitrogen atoms. The terminal nitrogen (NH2) is generally the more reactive nucleophile in addition reactions. This compound can participate in various nucleophilic addition reactions, where it attacks electron-deficient centers. This reactivity is fundamental to the formation of many heterocyclic systems. For instance, in the synthesis of pyrazoles from 1,3-dicarbonyl compounds, the reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups.
The nucleophilicity of the hydrazine can be modulated by the electronic nature of the substituent on the phenyl ring. The isopropylsulfonyl group, being electron-withdrawing, may slightly decrease the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine, but the lone pairs on the nitrogen atoms ensure it remains a potent nucleophile for a wide range of reactions.
Cyclization Reactions Utilizing this compound as a Building Block
This compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prominent in medicinal chemistry and materials science.
Formation of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. A standard and widely used method for their synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (such as a β-diketone or β-ketoester). When this compound is treated with a 1,3-dicarbonyl compound, a sequential condensation and cyclization reaction occurs to yield a 1-aryl-pyrazole derivative.
The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation involving the second carbonyl group to form the pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents. For example, the synthesis of a fluorinated indenopyrazole was achieved by the acid-catalyzed reaction of 4-trifluoromethylphenylhydrazine with 2-acetyl-1,3-indanedione. nih.gov This demonstrates the general applicability of this reaction to substituted phenylhydrazines.
Table 2: Illustrative Synthesis of a Fused Pyrazole Derivative
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Conditions | Reference |
| 4-(Trifluoromethyl)phenylhydrazine | 2-Acetyl-1,3-indanedione | 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Acid catalyst, Ethanol (B145695) | nih.gov |
Indole Ring System Formation (e.g., Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. rsc.orgnih.gov The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. rsc.orgmdpi.com The hydrazone precursor is formed in situ or separately by the condensation of a phenylhydrazine with an aldehyde or a ketone. rsc.org
In the context of this compound, it would first react with a suitable ketone or aldehyde to form the corresponding 1-[4-(isopropylsulfonyl)phenyl]hydrazone. Subsequent treatment with an acid catalyst would initiate a cascade of reactions, including tautomerization to an enehydrazine, a nih.govnih.gov-sigmatropic rearrangement, loss of ammonia, and final aromatization to yield a substituted indole. The isopropylsulfonyl group would be located at the 5- or 7-position of the resulting indole ring, depending on the substitution pattern of the starting aniline (B41778) from which the hydrazine is derived. This reaction is widely used in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs. rsc.org
Table 3: General Fischer Indole Synthesis
| Reactant 1 | Reactant 2 | Intermediate | Product | Catalyst | Reference |
| Phenylhydrazine | Ketone/Aldehyde | Phenylhydrazone | Substituted Indole | Acid (e.g., HCl, H2SO4, PPA) | rsc.orgnih.gov |
Synthesis of Pyrazolone (B3327878) and Related Heterocyclic Scaffolds
Pyrazolones, also known as pyrazolinones, are five-membered heterocyclic compounds containing a ketone group within the ring. They are commonly synthesized by the condensation of a hydrazine derivative with a β-ketoester, such as ethyl acetoacetate. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
Specifically, 4-sulfonamidophenyl hydrazines are important intermediates in the production of substituted phenyl pyrazolones. These pyrazolones have been investigated for a range of biological activities, including as non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. The synthesis involves the reaction of the hydrazine with a β-ketoester, leading to the formation of the pyrazolone ring. The isopropylsulfonyl group in this compound would remain as a substituent on the N-phenyl ring of the resulting pyrazolone.
Table 4: Illustrative Synthesis of Pyrazolones from Hydrazines and β-Ketoesters
| Hydrazine Derivative | β-Ketoester | Product Class | Application | Reference |
| 4-Sulfonamidophenyl hydrazine | Ethyl Acetoacetate | 1-Aryl-5-pyrazolone | COX-2 Inhibitors |
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is substituted with two groups of opposing electronic character: the hydrazine moiety (-NHNH₂) and the isopropylsulfonyl group (-SO₂iPr). This substitution pattern dictates the reactivity and regioselectivity of further substitution reactions on the aromatic ring.
Electrophilic Aromatic Substitution (EAS):
The outcome of electrophilic aromatic substitution on the phenyl ring is governed by the directing effects of the existing substituents. masterorganicchemistry.com
Hydrazine Group (-NHNH₂): This group is analogous to an amino (-NH₂) or hydroxyl (-OH) group. The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be donated into the aromatic π-system through resonance. This donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles. slideshare.netpsiberg.com Therefore, the hydrazine group is a strongly activating and ortho, para-directing group.
Isopropylsulfonyl Group (-SO₂iPr): The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. masterorganicchemistry.com It withdraws electron density from the ring through both inductive and resonance effects, deactivating the ring towards electrophilic attack. assets-servd.host This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and thus the preferred site of electrophilic attack. The isopropylsulfonyl group is therefore a strongly deactivating and meta-directing group.
In this compound, these two groups are in a para relationship. The powerful activating, ortho-directing effect of the hydrazine group will compete with the strong deactivating, meta-directing effect of the sulfonyl group. Electrophilic attack will preferentially occur at the positions ortho to the activating hydrazine group (positions 3 and 5 on the ring). These positions are also conveniently meta to the deactivating sulfonyl group, leading to a consensus in directing effects. Therefore, electrophilic substitution (e.g., nitration, halogenation) is expected to occur regioselectively at the positions ortho to the hydrazine moiety.
Nucleophilic Aromatic Substitution (SNAr):
Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The isopropylsulfonyl group is an excellent activating group for SNAr reactions. nih.gov It strongly withdraws electron density, stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org
For an SNAr reaction to occur, a good leaving group, typically a halide, must be present on the ring. While the parent compound does not have a leaving group, a derivative such as 2-chloro-1-(isopropylsulfonyl)-4-(2-phenylhydrazinyl)benzene would be highly susceptible to SNAr. In such a case, the sulfonyl group would activate the ring for nucleophilic attack, and the substitution would occur at the carbon bearing the leaving group (the chloro substituent). The reaction is significantly favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer intermediate. masterorganicchemistry.comchadsprep.com
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. researchgate.net Phenylhydrazine derivatives are common and versatile components in MCRs for the synthesis of various heterocyclic scaffolds, particularly pyrazoles and their fused analogues. beilstein-journals.org
This compound can be effectively employed as a key building block in several established MCRs. For example, it can participate in pseudo-five-component reactions for the synthesis of highly substituted pyrazole derivatives. A well-known example involves the reaction of an aldehyde, two equivalents of a 1,3-dicarbonyl compound (like ethyl acetoacetate), and two equivalents of a phenylhydrazine. rsc.org In this sequence, the phenylhydrazine first condenses with the dicarbonyl compound to form a pyrazolone intermediate. Simultaneously, a Knoevenagel condensation between the aldehyde and a second equivalent of the dicarbonyl compound occurs, followed by a Michael addition of the pyrazolone, ultimately leading to complex structures like 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). rsc.orgnih.gov
Utilizing this compound in such an MCR would directly install the 4-(isopropylsulfonyl)phenyl moiety onto the N1 position of two pyrazole rings within a complex molecular architecture. This strategy provides a highly convergent and efficient route to libraries of complex molecules for screening purposes.
A plausible MCR scheme is presented below:
Table 2: Proposed Multi-Component Reaction
| Reaction Type | Components | Potential Product Class | Reference Principle |
|---|---|---|---|
| Pseudo-Five-Component Reaction | This compound (2 eq.), Ethyl Acetoacetate (2 eq.), Aromatic Aldehyde (1 eq.) | 4,4'-(Arylmethylene)bis(3-methyl-1-(4-(isopropylsulfonyl)phenyl)-1H-pyrazol-5-ol) | rsc.orgnih.gov |
| Three-Component Pyrazole Synthesis | This compound, Dialkyl Acetylenedicarboxylate, Trimethyl Phosphite | Fully substituted pyrazoles | beilstein-journals.org |
Spectroscopic and Structural Elucidation of 1 4 Isopropylsulfonyl Phenyl Hydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity and spatial relationships of atoms can be established.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For the parent compound, 1-[4-(isopropylsulfonyl)phenyl]hydrazine, the spectrum is expected to show distinct signals corresponding to the isopropyl group, the aromatic protons, and the hydrazine (B178648) protons.
The isopropyl group gives rise to two characteristic signals:
A septet for the single methine proton (-CH), split by the six adjacent methyl protons.
A doublet for the six equivalent methyl protons (-CH₃), split by the single methine proton.
The phenyl group, being para-substituted with two electronically different groups (the hydrazine and the isopropylsulfonyl), exhibits an AA'BB' system, which often appears as two distinct doublets.
A doublet corresponding to the two aromatic protons ortho to the hydrazine group.
A doublet for the two aromatic protons ortho to the isopropylsulfonyl group, typically shifted downfield due to the electron-withdrawing nature of the sulfone.
The hydrazine moiety (-NH-NH₂) protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on the solvent, concentration, and temperature.
In derivatives, such as hydrazones formed by reacting the hydrazine with an aldehyde or ketone, the disappearance of the hydrazine N-H signals and the appearance of a new imine C-H or other characteristic signals confirm the reaction. For example, in (E)-1-benzylidene-2-phenylhydrazine, a derivative of the parent phenylhydrazine (B124118), a singlet for the imine proton (-N=CH-) is observed around 7.65 ppm. scirp.org
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound This table is predictive, based on the analysis of analogous structures.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.2 | Doublet | ~7.0 |
| Isopropyl -CH | ~3.2 | Septet | ~7.0 |
| Aromatic C-H (ortho to -NHNH₂) | ~6.9 | Doublet | ~8.8 |
| Aromatic C-H (ortho to -SO₂) | ~7.8 | Doublet | ~8.8 |
| Hydrazine -NH₂ | Variable (Broad Singlet) | - | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected.
Isopropyl Carbons: Two signals corresponding to the methine (-CH) and the equivalent methyl (-CH₃) carbons.
Aromatic Carbons: Four signals for the phenyl ring. The carbon attached to the sulfonyl group (ipso-carbon) is shifted significantly downfield. The carbon attached to the hydrazine group is also distinct. The two pairs of equivalent aromatic C-H carbons appear as separate signals.
Data from the closely related analog, p-(methylsulfonyl)phenylhydrazine, shows aromatic carbon signals in the range of 113 to 153 ppm. spectrabase.com Similar signals are expected for the isopropyl derivative, with additional resonances for the isopropyl group itself. In derivatives like (E)-1-(4-Methoxybenzylidene)-2-Phenylhydrazine, the carbon signals are well-defined, with aromatic carbons appearing between 112 and 159 ppm. scirp.org
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound This table is predictive, based on the analysis of analogous structures.
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Isopropyl -CH₃ | ~16 |
| Isopropyl -CH | ~53 |
| Aromatic C-H (ortho to -NHNH₂) | ~114 |
| Aromatic C-H (ortho to -SO₂) | ~129 |
| Aromatic C (ipso, attached to -SO₂) | ~138 |
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. A key expected correlation for this compound would be a cross-peak between the isopropyl methine septet and the methyl doublet, confirming they are on the same fragment. It would also show a correlation between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show cross-peaks connecting the isopropyl -CH proton signal to the isopropyl -CH carbon signal, the isopropyl -CH₃ proton signal to the -CH₃ carbon signal, and the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the isopropyl methine proton to the ipso-carbon of the phenyl ring (C4), definitively linking the isopropylsulfonyl group to the aromatic ring. Correlations from the aromatic protons to various ring carbons would confirm their positions relative to the substituents. Such techniques have been essential in assigning the complex structures of various hydrazine derivatives. nih.govmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For this compound and its derivatives, key vibrational bands include:
N-H Stretching: The hydrazine group (-NHNH₂) typically shows two distinct absorption bands in the 3200-3400 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The N-H bending vibration appears around 1600 cm⁻¹.
S=O Stretching: The sulfone group (SO₂) is characterized by two strong absorption bands: an asymmetric stretch usually found between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.
C-H Stretching: Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching (from the isopropyl group) appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.
The IR spectrum for the related compound 4-hydrazinobenzene-1-sulfonamide hydrochloride shows characteristic N-H and S=O stretching bands that help confirm the presence of these groups. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydrazine (N-H) | Asymmetric & Symmetric Stretch | 3200 - 3400 |
| Hydrazine (N-H) | Bending | ~1600 |
| Sulfone (S=O) | Asymmetric Stretch | 1300 - 1350 |
| Sulfone (S=O) | Symmetric Stretch | 1120 - 1160 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2970 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns upon ionization. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula (C₉H₁₄N₂O₂S).
The fragmentation pattern is predictable:
Loss of Isopropyl Group: A common fragmentation pathway would be the cleavage of the isopropyl group, resulting in a fragment ion [M - 43]⁺.
Loss of Propene: McLafferty rearrangement could lead to the loss of propene (C₃H₆) from the isopropyl group.
Cleavage of the Sulfonyl Group: Fragmentation can occur at the C-S bond or the S-N bond.
Cleavage of Hydrazine: The weak N-N bond can cleave, leading to fragments corresponding to the aromatic portion and the amino group.
Analysis of related compounds, such as phenylhydrazine, shows characteristic fragments from the loss of N₂H₃ and cleavage of the aromatic ring. scirp.org The mass spectrum of p-(methylsulfonyl)phenylhydrazine also provides a reference for the fragmentation of the sulfonylphenyl portion of the molecule. spectrabase.com
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Description | Predicted m/z |
|---|---|---|
| [C₉H₁₄N₂O₂S]⁺ | Molecular Ion (M⁺) | 214.08 |
| [C₆H₇N₂O₂S]⁺ | Loss of Isopropyl group (-C₃H₇) | 171.02 |
| [C₉H₁₃N₂O₂S]⁺ | Loss of Hydrogen radical (-H) | 213.07 |
| [C₆H₇N₂]⁺ | Loss of Isopropylsulfonyl group (-SO₂C₃H₇) | 107.06 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While a crystal structure for this compound itself is not publicly available, analysis of related structures provides valuable insight.
For example, the crystal structure of 4-isopropylphenol (B134273) shows the geometry of the isopropyl group attached to a phenyl ring. nih.gov Structures of other phenylhydrazine derivatives reveal that the hydrazine moiety is a potent hydrogen bond donor and acceptor, often leading to the formation of extended networks in the crystal lattice through N-H···N or N-H···O interactions. In a potential crystal structure of this compound, strong intermolecular hydrogen bonds would be expected between the hydrazine N-H groups and the sulfone oxygen atoms of neighboring molecules, creating a stable, three-dimensional supramolecular assembly.
Theoretical and Computational Investigations of 1 4 Isopropylsulfonyl Phenyl Hydrazine
Reaction Mechanism Studies through Computational Modeling
Elucidation of Transition States and Energy Barriers
Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the elucidation of transition states and energy barriers for the compound 1-[4-(isopropylsulfonyl)phenyl]hydrazine were identified.
While computational methods such as Density Functional Theory (DFT) are commonly employed to investigate reaction mechanisms, transition state geometries, and activation energies of chemical compounds, it appears that such analyses have not been published for this particular molecule. Studies on related but distinct molecules, including other phenylhydrazine (B124118) derivatives and compounds with sulfonyl groups, have been conducted. researchgate.netnih.govnih.gov These investigations highlight the utility of computational chemistry in understanding reaction pathways and molecular stability. nih.govnih.gov However, the specific data regarding the transition states and energy barriers for this compound are not available in the reviewed literature.
Therefore, it is not possible to provide detailed research findings, including data tables on transition state structures or energy profiles, for this compound at this time.
Applications of 1 4 Isopropylsulfonyl Phenyl Hydrazine in Advanced Chemical Synthesis
As a Core Intermediate in Multi-Step Organic Synthesis
The primary and most well-documented application of aryl-sulfonylphenyl-hydrazine derivatives is as a key intermediate in the synthesis of diarylpyrazole compounds. This is exemplified in the industrial production of non-steroidal anti-inflammatory drugs (NSAIDs) that are selective COX-2 inhibitors, such as Celecoxib. newdrugapprovals.orgresearchgate.net The synthesis of Celecoxib involves a crucial cyclocondensation reaction where a phenylhydrazine (B124118) derivative reacts with a 1,3-diketone. newdrugapprovals.orgnih.gov
In this synthetic pathway, a compound structurally analogous to 1-[4-(isopropylsulfonyl)phenyl]hydrazine, namely 4-hydrazinophenylsulfonamide, is condensed with 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. newdrugapprovals.orgpatsnap.com This reaction, often carried out in solvents like ethanol (B145695) or water, leads to the formation of the pyrazole (B372694) ring, which constitutes the core of the Celecoxib molecule. researchgate.net The sulfonyl group on the phenylhydrazine is a critical pharmacophore for the biological activity of the final drug. The use of this compound would similarly serve as a direct precursor to pyrazole-containing molecules, where the isopropylsulfonyl group is desired for modulating properties such as solubility, lipophilicity, and biological target engagement. This role as a direct precursor in a multi-step synthesis highlights its importance in constructing complex pharmaceutical agents.
The general reaction is a classic example of heterocycle formation, a fundamental process in medicinal chemistry. The reliability and efficiency of this condensation make sulfonyl-substituted phenylhydrazines indispensable intermediates.
Role in the Design and Preparation of Complex Molecular Scaffolds
The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a powerful method for creating complex molecular scaffolds. nih.govnih.govmdpi.com this compound is an ideal reagent for this purpose, enabling the direct installation of a 1-(4-isopropylsulfonyl)phenyl group onto a pyrazole ring. Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets and their presence in numerous approved drugs. nih.gov
The reaction proceeds through a nucleophilic addition-elimination mechanism. The more nucleophilic nitrogen atom of the hydrazine (B178648) attacks one of the carbonyl groups of the diketone, initiating a sequence of reactions that culminates in the formation of the stable, aromatic pyrazole ring after dehydration. libretexts.orgchemguide.co.uk The reaction between a substituted phenylhydrazine and an unsymmetrical 1,3-diketone can potentially yield two different regioisomers. However, reaction conditions can often be tuned to favor the formation of a single, desired isomer, which is crucial for pharmaceutical applications. nih.gov
By using this compound, chemists can construct highly functionalized 1,5-diarylpyrazole scaffolds in a single synthetic step. This scaffold serves as a rigid framework upon which further chemical diversity can be built, leading to libraries of compounds for drug discovery programs, such as those targeting kinases or other enzymes. nih.gov
| Hydrazine Precursor | 1,3-Diketone Reactant | Resulting Scaffold Type | Example Application | Reference |
|---|---|---|---|---|
| 4-Sulfonamidophenyl hydrazine | 4,4,4-Trifluoro-1-(4-methylphenyl)-butane-1,3-dione | 1,5-Diarylpyrazole | Synthesis of Celecoxib | newdrugapprovals.orgresearchgate.net |
| Phenylhydrazine | Ethyl acetoacetate | 1,3,5-Substituted Pyrazole | General Pyrazole Synthesis | nih.govmdpi.com |
| p-Tolylhydrazine | Dibenzoylmethane | 1,3,5-Triarylpyrazole | General Pyrazole Synthesis | mdpi.com |
| This compound | Generic 1,3-Diketone (R1-CO-CH2-CO-R2) | 1-(4-Isopropylsulfonyl)phenyl-substituted Pyrazole | Precursor for Novel Drug Candidates | nih.govnih.gov |
Catalytic Applications of Metal Complexes Derived from this compound
While hydrazones—the condensation products of hydrazines and carbonyl compounds—are known to form metal complexes with diverse catalytic activities, there is limited specific information available in the scientific literature regarding the catalytic applications of metal complexes derived directly from this compound. newdrugapprovals.orgresearchgate.net Hydrazone-transition metal complexes have been explored for various catalytic transformations. researchgate.net However, research focusing on ligands explicitly featuring the 4-(isopropylsulfonyl)phenyl moiety for catalysis is not prominent. This represents a potential area for future research, where new metal complexes could be synthesized from this hydrazine derivative and evaluated for their catalytic efficacy in reactions such as oxidation, reduction, or carbon-carbon bond formation.
Development of Novel Reagents and Methodologies in Synthetic Organic Chemistry
This compound serves as a specialized reagent for introducing the 4-(isopropylsulfonyl)phenyl functional group into new molecular structures. Its primary utility is in the well-established methodology of pyrazole synthesis. mdpi.comorganic-chemistry.org The reaction of hydrazines with 1,3-dicarbonyl compounds is a robust and high-yielding method for creating heterocyclic systems. nih.govresearchgate.net
Furthermore, the hydrazine functional group is highly reactive and can participate in various other transformations beyond pyrazole formation. For instance, condensation with simple aldehydes or ketones yields the corresponding hydrazones. libretexts.orgchemguide.co.uk These hydrazones are stable compounds that can be used as intermediates for further reactions or as final products themselves. The reaction with 2,4-dinitrophenylhydrazine (B122626) to form brightly colored 2,4-dinitrophenylhydrazones is a classic qualitative test for aldehydes and ketones in organic chemistry, illustrating the fundamental reactivity of the hydrazine group. libretexts.org
The development of synthetic methodologies could involve using this compound to create novel classes of compounds, such as thiophene, thiazole, or triazine derivatives, through multi-component reactions or heterocyclization strategies starting from its hydrazone derivatives. nih.gov
| Reactant Type | Reaction Name/Type | Resulting Functional Group/Scaffold | Significance | Reference |
|---|---|---|---|---|
| 1,3-Diketone | Knorr Pyrazole Synthesis | Pyrazole | Core scaffold in many pharmaceuticals | nih.gov |
| Aldehyde or Ketone | Condensation | Hydrazone | Stable intermediate, classic qualitative test | libretexts.orgchemguide.co.uk |
| α,β-Unsaturated Ketone | Cyclocondensation/Oxidation | Pyrazoline/Pyrazole | Access to partially saturated or aromatic heterocycles | mdpi.commdpi.com |
| Acetylenic Ketone | Cyclocondensation | Pyrazole | Alternative route to pyrazole synthesis | mdpi.com |
Potential Contributions to Materials Science through Polymerization or Coordination Chemistry
The structure of this compound suggests potential applications in materials science, specifically in the synthesis of coordination polymers. The two nitrogen atoms of the hydrazine group can act as electron-pair donors (Lewis bases), allowing the molecule to function as a ligand that coordinates to metal centers. azom.com Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. researchgate.net
While there are no specific reports on the use of this compound in this field, related N-donor ligands, including other hydrazine derivatives, have been successfully used to construct coordination polymers. rsc.orgnih.gov For example, 1,2-bis(4-pyridyl)hydrazine (B104831) has been used to create flexible porous coordination polymers. rsc.org These materials can exhibit interesting properties such as porosity, photoluminescence, or scintillation, making them suitable for applications in gas storage, sensing, or radiation detection. azom.commdpi.com
Given its ability to act as a potential bridging ligand, this compound or its derivatives could be explored for the self-assembly of novel coordination polymers. The isopropylsulfonyl group could influence the final structure and properties of the material through steric effects or by participating in weak intermolecular interactions, such as hydrogen bonding, which can help organize the polymer chains in the solid state. This remains a prospective area for investigation.
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing 1-[4-(Isopropylsulfonyl)phenyl]hydrazine?
The synthesis of this compound typically involves multi-step reactions, including sulfonation of the phenyl ring followed by hydrazine substitution. Key steps include:
- Sulfonation : Introducing the isopropylsulfonyl group via reaction with isopropylsulfonyl chloride under anhydrous conditions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Hydrazine coupling : Subsequent substitution with hydrazine hydrate, often in ethanol or dioxane, at reflux temperatures (70–90°C) for 5–12 hours. Reaction progress is monitored via TLC to ensure complete conversion .
- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 50–75% depending on solvent polarity .
Basic: How is the structural integrity of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR identify hydrazine protons (~δ 3–5 ppm) and sulfonyl group resonance (δ 110–130 ppm for sulfone carbons). APT C NMR distinguishes quaternary carbons from CH/CH groups .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the sulfonyl-hydrazine backbone .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.3% .
Advanced: How do reaction solvents influence the regioselectivity of this compound in heterocycle formation?
Solvent polarity and acidity critically affect reaction pathways:
- Polar aprotic solvents (e.g., DMF) : Promote nucleophilic attack at the sulfonyl group, leading to sulfonamide intermediates. For example, in pyrazole synthesis, DMF stabilizes charged transition states, favoring 1,3-dipolar cycloaddition .
- Acidic conditions (e.g., acetic acid) : Protonate hydrazine, directing reactivity toward carbonyl groups in chalcones or ketones, forming acetylated pyrazolines (e.g., 1-acetyl-4,5-dihydro-1H-pyrazoles) . Contrasting product profiles in ethanol vs. acetic acid highlight solvent-dependent tautomerization and cyclization mechanisms .
Advanced: What contradictions arise in spectral data interpretation for derivatives of this compound, and how are they resolved?
Discrepancies often occur in:
- NMR signal assignments : Overlapping peaks for aromatic protons near the sulfonyl group (δ 7.5–8.5 ppm) may obscure integration. Resolution involves 2D techniques (COSY, HSQC) to map coupling networks .
- Mass fragmentation patterns : Isopropylsulfonyl groups can fragment unpredictably, producing false positives. Comparative analysis with deuterated analogs or computational modeling (e.g., DFT) validates proposed pathways .
- IR absorption bands : Stretching vibrations for N–H (3350–3300 cm) and S=O (1350–1150 cm) may overlap with solvent residues. Solvent-free ATR-FTIR or vacuum-dried samples improve clarity .
Advanced: How can kinetic and thermodynamic parameters be optimized for this compound in catalytic reactions?
- Kinetic control : Lower temperatures (0–25°C) and short reaction times favor hydrazine adduct formation over side products. For example, Suzuki-Miyaura coupling with aryl halides achieves >80% yield at 25°C using Pd(PPh) .
- Thermodynamic stability : High-temperature reflux (100–120°C) in polar solvents (e.g., DMSO) drives equilibrium toward thermodynamically favored products, such as six-membered heterocycles .
- Catalyst screening : Transition-metal catalysts (e.g., CuI for Ullmann coupling) enhance regioselectivity, while enzyme mimics (e.g., lipases) improve enantiomeric excess in asymmetric syntheses .
Advanced: What safety protocols are essential when handling this compound due to its potential toxicity?
- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods are required for reactions releasing volatile byproducts (e.g., HCl gas) .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrazine oxidation. Incompatible with strong oxidizers (e.g., peroxides) .
- Spill management : Neutralize spills with sodium bicarbonate, followed by absorption with vermiculite. Contaminated waste must be disposed of as hazardous chemical waste .
Advanced: How does the isopropylsulfonyl group influence the bioactivity of this compound derivatives?
The isopropylsulfonyl moiety enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-sulfonated analogs, improving membrane permeability in cell-based assays (e.g., anticancer activity in MCF-7 cells) .
- Electron-withdrawing effects : Stabilizes charge-transfer complexes in enzyme active sites (e.g., COX-1 inhibition), as shown in docking studies with ΔG values ≤ –8.5 kcal/mol .
- Metabolic stability : Sulfonyl groups resist hepatic CYP450 oxidation, prolonging half-life in pharmacokinetic studies (t > 6 hours in murine models) .
Advanced: What computational methods aid in predicting the reactivity of this compound with electrophilic partners?
- DFT calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the hydrazine NH group (Fukui indices >0.25) and electrophilic regions near the sulfonyl oxygen .
- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) reveal solvent cage effects on reaction intermediates, aligning with experimental kinetic data (k ~10 s) .
- QSAR models : Correlate sulfonyl substituent electronegativity with bioactivity (R >0.85), guiding rational design of derivatives with enhanced target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
